molecular formula C17H18Br2N2O B1207517 (S)-Wiskostatin

(S)-Wiskostatin

Cat. No. B1207517
M. Wt: 426.1 g/mol
InChI Key: XUBJEDZHBUPBKL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-wiskostatin is a 1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol that is the (S)-enantiomer of wiskostatin.

Scientific Research Applications

  • Modulation of Membrane Transport and Actin Polymerization : Wiskostatin selectively inhibits N-WASP-mediated actin polymerization, impacting membrane trafficking, cell migration, and organelle propulsion (Guerriero & Weisz, 2007).

  • Autoinhibited Conformation Stabilization in WASP : It stabilizes N-WASP in its autoinhibited state, aiding in understanding the regulation of WASP family proteins and their role in actin cytoskeleton dynamics (Peterson et al., 2004).

  • Inhibition of Dynamin I GTPase Activity : Studies have revealed that wiskostatin and its analogs can inhibit dynamin GTPase activity and endocytosis, influencing membrane transport independent of N-WASP-Arp2/3 complex pathway (Cossar et al., 2022).

  • Impact on Motile Cells and Actin Cytoskeleton : Wiskostatin affects the mechanical stability and dynamics of motile cells, particularly influencing actin-driven processes in cells like Dictyostelium discoideum (Pfannes et al., 2012).

  • Regulation of CFTR Surface Expression : It plays a role in the modulation of CFTR (cystic fibrosis transmembrane conductance regulator) surface expression and channel activity, highlighting its potential in cystic fibrosis research (Ganeshan et al., 2007).

  • Therapeutic Potential in Treating Buruli Ulcers : Wiskostatin has shown potential in treating Buruli ulcers by inhibiting the mycolactone-induced uncontrolled activation of ARP2/3-mediated assembly of actin (Guenin-Macé et al., 2013).

  • Aqueous Humor Outflow Modulation : Inhibiting N-WASP with wiskostatin increases aqueous humor outflow facility, suggesting its relevance in ophthalmic research, particularly in the context of glaucoma (Inoue et al., 2010).

  • Actin-Mediated Cytokinesis in Oocyte Maturation : N-WASP, targeted by wiskostatin, is crucial for actin filament regulation necessary for cytokinesis during porcine oocyte maturation (Wang et al., 2020).

properties

Product Name

(S)-Wiskostatin

Molecular Formula

C17H18Br2N2O

Molecular Weight

426.1 g/mol

IUPAC Name

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1

InChI Key

XUBJEDZHBUPBKL-ZDUSSCGKSA-N

Isomeric SMILES

CN(C)C[C@@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Canonical SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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